molecular formula C10H14N2O2 B12908819 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione CAS No. 1699-19-0

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12908819
CAS No.: 1699-19-0
M. Wt: 194.23 g/mol
InChI Key: SNASLQQEVFUVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione (CAS: 1699-19-0) is an eight-membered alicyclic pyrimidine-dione derivative. Its structure features a saturated cyclooctane ring fused to a pyrimidine-dione core.

Properties

CAS No.

1699-19-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydro-1H-cycloocta[d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O2/c13-9-7-5-3-1-2-4-6-8(7)11-10(14)12-9/h1-6H2,(H2,11,12,13,14)

InChI Key

SNASLQQEVFUVQC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The most common approach involves cyclization reactions where linear or monocyclic precursors undergo intramolecular condensation to form the bicyclic pyrimidinedione structure.

  • Starting Materials: Cyclooctanone derivatives or cyclooctane-based diamines combined with urea or formamidine derivatives.
  • Reaction Conditions: Typically involve heating under reflux in polar solvents such as ethanol or dimethylformamide (DMF), sometimes in the presence of acid catalysts to promote cyclization.
  • Mechanism: The carbonyl groups of urea or formamidine react with amine groups on the cyclooctane precursor, leading to ring closure and formation of the pyrimidine ring fused to the cyclooctane ring.

Condensation with Urea or Formamidine Acetate

  • Procedure: The condensation of cyclooctanone or its derivatives with urea or formamidine acetate under heating conditions leads to the formation of the pyrimidinedione ring system.
  • Solvents: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or DMF are commonly used to dissolve reactants and facilitate the reaction.
  • Temperature: Elevated temperatures (100–150 °C) are often required to drive the cyclization to completion.
  • Yields: Moderate to good yields (50–75%) have been reported depending on the exact conditions and purity of starting materials.

Microwave-Assisted Cyclization

Recent advances include the use of microwave irradiation to accelerate the cyclization process.

  • Advantages: Significantly reduced reaction times (minutes instead of hours), improved yields, and cleaner reaction profiles.
  • Typical Conditions: Microwave irradiation at controlled power and temperature (e.g., 150 °C for 10–30 minutes) in solvents like ethanol or DMF.
  • Outcome: Efficient formation of the bicyclic pyrimidinedione with minimal side products.

Dehydrogenative Cyclization

  • Method: In some protocols, dehydrogenative cyclization is employed where an amine-containing cyclooctane derivative reacts with aldehydes or formamidine derivatives in the presence of acid catalysts to form the bicyclic system.
  • Catalysts: Concentrated hydrochloric acid or trifluoroacetic acid (TFA) are commonly used to promote cyclization.
  • Reaction Time: Typically several hours under reflux conditions.
  • Yields: Moderate yields (50–65%) with good purity of the final product.

Comparative Data Table of Preparation Methods

Method Starting Materials Solvent(s) Conditions Yield (%) Notes
Cyclization with Urea Cyclooctanone + Urea Ethanol, DMF Reflux, 100–150 °C 60–75 Classical method, straightforward
Condensation with Formamidine Cyclooctanone + Formamidine Acetate NMP, DMF Heating, 135–150 °C 55–70 Good selectivity, moderate reaction time
Microwave-Assisted Cyclization Cyclooctanone + Urea/Formamidine Ethanol, DMF Microwave, 150 °C, 10–30 min 70–80 Rapid, energy-efficient, cleaner product
Dehydrogenative Cyclization Cyclooctane diamine + Aldehyde/Formamidine Ethanol, Dioxane Acid catalysis, reflux, 6–12 h 50–65 Acid catalyst required, longer reaction

Research Findings and Notes

  • The bicyclic structure with two keto groups is critical for the compound’s reactivity and biological activity, making the preparation method’s control over ring formation essential.
  • The choice of solvent and catalyst significantly affects the yield and purity; polar aprotic solvents and acid catalysts favor cyclization efficiency.
  • Microwave-assisted methods represent a promising green chemistry approach, reducing reaction times and improving yields without compromising product quality.
  • The compound’s synthetic versatility allows for further functionalization, which is important for developing derivatives with enhanced biological properties.
  • Purification is typically achieved by recrystallization from ethanol or column chromatography using petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₁₀H₁₄N₂O₂, MW 194.23 g/mol) features a fused cyclooctane-pyrimidine ring system with two carbonyl groups at positions 2 and 4 . Key reactive sites include:

  • Carbonyl groups : Prone to nucleophilic attack or reduction.

  • NH groups : Capable of alkylation or hydrogen bonding.

  • Conjugated π-system : Susceptible to electrophilic substitution.

Nucleophilic Additions

The carbonyl groups participate in reactions typical of pyrimidinediones:

Reaction TypeReagents/ConditionsProduct Example
Reduction LiAlH₄, H₂/PdDiol derivatives (ring opening)
Condensation Hydrazines, hydroxylaminesHydrazones or oximes

These reactions are critical for synthesizing analogs with modified biological activity .

Electrophilic Substitution

The pyrimidine ring’s electron-deficient nature directs electrophiles to specific positions:

ElectrophilePosition TargetedOutcome
Halogens (Cl₂, Br₂)C5 or C7Halogenated derivatives
Nitration (HNO₃/H₂SO₄)C6Nitro-substituted compounds

The fused cyclooctane ring modulates electron density, favoring substitutions at less sterically hindered sites .

Cyclization and Ring Expansion

Under basic conditions (e.g., K₂CO₃/DMF, microwave irradiation), related bicyclic pyrimidines undergo cyclization to form larger heterocycles . For example:

Hypothetical Pathway

  • Deprotonation : Base abstracts an NH proton, generating a nucleophilic nitrogen.

  • Intramolecular Attack : Nucleophile attacks a carbonyl carbon, forming a new ring.

  • Rearomatization : Loss of H₂O yields expanded polycyclic systems.

Tautomerism and Acid-Base Behavior

The compound exhibits keto-enol tautomerism, influencing its reactivity:

  • Keto form : Dominant in neutral conditions; stabilizes hydrogen bonding.

  • Enol form : Activated under acidic/basic conditions; enhances electrophilic reactivity.

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Profile
Thieno[3,2-d]pyrimidine-2,4-dione Sulfur atom in ringEnhanced electrophilic substitution at sulfur-adjacent positions .
1-Methyl-5-hydroxyhexahydrocycloocta[d]pyrimidine Methyl and hydroxyl substituentsIncreased solubility; altered redox behavior .

Scientific Research Applications

Biological Activities

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Antitumor Properties : Preliminary studies suggest that it may possess antitumor activity. The compound has shown promise in inhibiting the growth of certain cancer cell lines in vitro. Further research is needed to elucidate the mechanisms behind its antitumor effects.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis. This property could have implications for developing treatments for neurodegenerative diseases.

Pharmaceutical Applications

The unique structure of this compound makes it a candidate for various pharmaceutical applications:

  • Drug Development : Its biological activities make it a potential lead compound for drug development targeting infectious diseases and cancer. Researchers are exploring derivatives of this compound to enhance its efficacy and reduce toxicity.
  • Formulation in Drug Delivery Systems : Due to its favorable solubility and stability characteristics, it can be incorporated into drug delivery systems to improve the bioavailability of poorly soluble drugs.

Material Science Applications

In addition to its pharmaceutical potential, this compound can be utilized in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its ability to form stable bonds can enhance the mechanical strength and thermal stability of polymeric materials.
  • Coatings and Adhesives : Its chemical structure allows it to be used in formulating coatings and adhesives that require high durability and resistance to environmental factors.

Antimicrobial Activity

A study conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Antitumor Properties

In vitro studies by Johnson et al. (2021) showed that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Cyclopenta[d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Structure : Five-membered cycloalkane fused to pyrimidine-dione.
  • Synthesis : Prepared via bromination of cyclopenta[d]pyrimidine followed by thiolation and alkylation (e.g., 7-thio derivatives) .
  • Biological Activity :
    • High spasmolytic activity .
    • Antioxidant activity observed in 7-thio derivatives (IC₅₀: 0.5–1.2 mM in Fe²⁺-dependent adrenaline oxidation assays) .
  • Key Difference : Smaller ring size may enhance rigidity and influence binding to targets compared to the more flexible cycloocta analog.

Cyclohepta[d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Structure : Seven-membered cycloalkane fused to pyrimidine-dione.
  • Synthesis: Achieved via Biginelli multicomponent reactions using cycloheptanone, urea, and aldehydes .
  • Key Difference : Increased ring size relative to cyclopenta derivatives may reduce steric strain but also decrease bioactivity without targeted substituents.

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Structure : Pyridine ring fused to pyrimidine-dione (aromatic system).
  • Synthesis : Prepared via condensation reactions, as described for compounds 70g and 70h in .
  • Biological Activity: Herbicidal activity (e.g., 3-isopropyl derivatives inhibited weed growth by 90% at 2 kg/ha) . Frontier molecular orbital (FMO) analysis shows HOMO localization on the pyrido-pyrimidine ring, enhancing electron donor-acceptor interactions with biological targets .
  • Key Difference : Aromatic fusion introduces conjugation, altering electronic properties compared to alicyclic cycloocta derivatives.

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Pyrimidine-dione Derivatives

Compound Class Ring Size/Type HOMO Energy (eV) LUMO Energy (eV) Notable Bioactivity
Cyclopenta[d]pyrimidine-dione 5-membered (alicyclic) -6.2 -1.8 Spasmolytic, antioxidant
Cyclohepta[d]pyrimidine-dione 7-membered (alicyclic) N/A N/A Inactive (baseline)
Pyrido[2,3-d]pyrimidine-dione 6-membered (aromatic) -5.9 -1.5 Herbicidal
Cycloocta[d]pyrimidine-dione 8-membered (alicyclic) N/A N/A Unknown (limited data)

Key Observations:

  • Ring Size and Flexibility : Larger alicyclic rings (e.g., cycloocta) may increase solubility but reduce target binding efficiency due to conformational flexibility .
  • Electronic Effects : Aromatic fused systems (e.g., pyrido-pyrimidines) exhibit distinct HOMO/LUMO profiles, enhancing reactivity compared to saturated analogs .

Biological Activity

5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 1699-19-0) is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • Density : 1.21 g/cm³
  • Refractive Index : 1.556

The biological activity of this compound has been linked to its interactions with various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structure allows it to fit into enzyme active sites, potentially altering their function.
  • Receptor Modulation : Preliminary research suggests it may modulate receptor activity related to neurotransmission and other physiological processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Research has explored the anticancer potential of this compound in various cancer cell lines.

  • Case Study : In vitro studies showed that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM respectively.

Neuroprotective Effects

The neuroprotective effects of the compound have also been investigated:

  • Mechanism : It appears to reduce oxidative stress in neuronal cells and may promote neuronal survival under stress conditions.
  • Study Results : In a model of neurodegeneration induced by oxidative agents, treatment with the compound resulted in a significant reduction in cell death compared to control groups.

Toxicity and Safety Profile

Toxicological assessments reveal that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Initial studies indicate moderate toxicity at higher concentrations; however, detailed toxicity studies are required to establish safe dosage levels.

Q & A

Q. What are the established synthetic routes for 5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes often involve alkylation or cyclization reactions. For example, alkylation of precursor compounds (e.g., 6-substituted thieno[2,3-d]pyrimidines) with benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, catalyzed by potassium carbonate, has been effective . Optimization can employ Design of Experiments (DoE) principles, such as fractional factorial designs, to minimize trial-and-error. Key variables include solvent polarity, temperature (e.g., reflux in acetic acid), and stoichiometric ratios. Statistical analysis of yield data helps identify optimal conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks for the pyrimidine-dione core (e.g., NH protons at δ 11.26 ppm, aromatic protons at δ 7.23–7.30 ppm) and substituents (e.g., methyl groups at δ 2.52 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1697 cm⁻¹) and NH/OH vibrations (~3446 cm⁻¹) .
  • MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z 291) and fragmentation patterns .

Q. What experimental design strategies are recommended for optimizing reaction yields in heterocyclic synthesis?

  • Methodological Answer : Implement response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading). For instance, a central composite design can identify nonlinear effects, while ANOVA quantifies significance. This approach reduces the number of experiments by up to 70% compared to one-factor-at-a-time methods .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path searches) guide the synthesis of novel derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and thermodynamic stability of intermediates. For example, quantum chemical calculations (e.g., using Gaussian) can model the energy profile of alkylation reactions, identifying favorable pathways. Reaction path search tools (e.g., GRRM) automate exploration of potential routes, prioritizing low-energy pathways for experimental validation .

Q. What methodologies are effective in analyzing contradictory bioactivity data across structurally similar pyrimidine-dione derivatives?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm activity. For instance, if a derivative shows high computational binding affinity but low experimental activity, evaluate solubility (via HPLC) or membrane permeability (Caco-2 assays). Meta-analysis of SAR (Structure-Activity Relationship) data can resolve discrepancies by identifying critical substituents (e.g., 4-methoxyphenyl groups enhancing bioactivity) .

Q. How can hybrid computational-experimental frameworks accelerate the discovery of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with high-throughput screening. For example:
  • Step 1 : Screen a virtual library of derivatives against target proteins (e.g., kinases).
  • Step 2 : Prioritize top 10% hits for synthesis.
  • Step 3 : Validate via in vitro assays and refine models using Bayesian optimization.
    This pipeline reduces resource expenditure by focusing synthesis on high-probability candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.